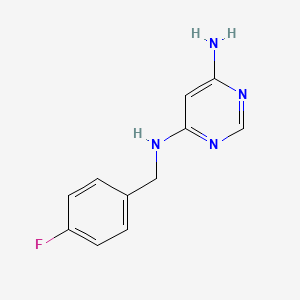

![molecular formula C12H9Cl2NO2 B1470059 1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1526637-85-3](/img/structure/B1470059.png)

1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Vue d'ensemble

Description

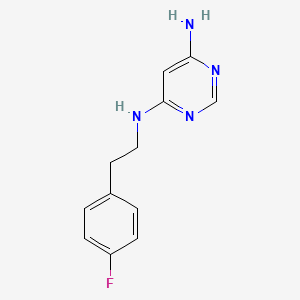

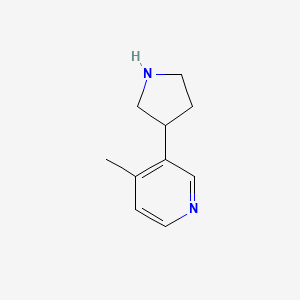

The compound “1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a carboxylic acid group, and a dichlorobenzyl group . Pyrrole is a heterocyclic aromatic organic compound, similar to benzene and pyridine, containing a five-membered ring with two double bonds and one nitrogen atom . The dichlorobenzyl group is a benzene ring substituted with two chlorine atoms and a methyl group .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyrrole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation . The dichlorobenzyl group might undergo nucleophilic substitution reactions .Applications De Recherche Scientifique

Agrochemicals: Pre-Emergent Herbicide

This compound serves as a pre-emergent agrochemical, particularly in the synthesis of phenyl urea herbicides . These herbicides are applied to soil to control the growth of unwanted plants before their emergence. The dichlorophenyl group enhances the herbicidal activity by disrupting photosynthesis in weed species.

Organic Synthesis: Intermediate for Diverse Compounds

As an intermediate in organic synthesis, this pyrrole derivative is utilized to produce a wide range of organic compounds . Its reactivity allows for the creation of complex molecules that can serve as building blocks for pharmaceuticals and dyestuffs.

Pharmaceutical Industry: Drug Design and Synthesis

The pyrrole ring is a common motif in drug molecules due to its ability to engage in hydrogen bonding and π-stacking interactions. This particular pyrrole derivative could be explored for the design and synthesis of new drugs with potential antibacterial, antifungal, or anticancer activities .

Biomedical Research: Neuroprotective Agents

Pyrrole derivatives have been identified as neuroprotectants, preventing neuronal cell death induced by various pathways . This compound could be investigated for its efficacy in protecting nerve cells, which is crucial in diseases like Alzheimer’s and Parkinson’s.

Cardiovascular Therapeutics: Cardiac Ischemia Prevention

Some pyrrole derivatives have shown promise in reducing infarct size and preventing cardiac ischemia . Research into this compound’s effects on heart tissue could lead to new treatments for heart attacks and other cardiovascular conditions.

Antihypertensive Agents: Benzopyran Synthesis

The pyrrole-2-carboxylic acid moiety is employed in synthesizing benzopyran antihypertensives . These agents work by dilating blood vessels, thereby reducing blood pressure. The dichlorophenyl group could confer additional pharmacological properties.

Antagonists for Cholecystokinin Receptors

This compound is used in creating cholecystokinin antagonists , which can modulate digestive processes and may have therapeutic applications in gastrointestinal disorders.

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets .

Mode of Action

For example, DCMU, a compound with a similar structure, inhibits photosynthesis by blocking the Q B plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways .

Pharmacokinetics

Similar compounds have been known to have various pharmacokinetic properties .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been known to be influenced by various environmental factors .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO2/c13-9-4-3-8(6-10(9)14)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRBWCIVKQOWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

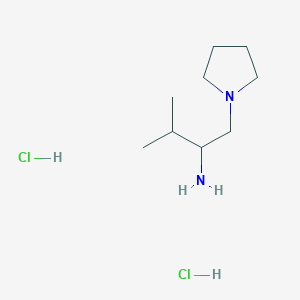

![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)

![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1469987.png)

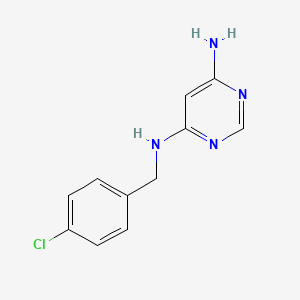

![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)